molecular formula C8H18ClN3O2 B13190520 3-ethyl-1-[(3R,4R)-4-methoxypyrrolidin-3-yl]urea hydrochloride

3-ethyl-1-[(3R,4R)-4-methoxypyrrolidin-3-yl]urea hydrochloride

Cat. No.: B13190520
M. Wt: 223.70 g/mol
InChI Key: DCBBSALQMAVJMY-ZJLYAJKPSA-N
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Preparation Methods

The synthesis of 3-ethyl-1-[(3R,4R)-4-methoxypyrrolidin-3-yl]urea hydrochloride typically involves the reaction of an appropriate pyrrolidine derivative with an isocyanate. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is usually carried out at room temperature . Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield.

Chemical Reactions Analysis

3-ethyl-1-[(3R,4R)-4-methoxypyrrolidin-3-yl]urea hydrochloride can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-ethyl-1-[(3R,4R)-4-methoxypyrrolidin-3-yl]urea hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-ethyl-1-[(3R,4R)-4-methoxypyrrolidin-3-yl]urea hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and urea moiety can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Similar compounds to 3-ethyl-1-[(3R,4R)-4-methoxypyrrolidin-3-yl]urea hydrochloride include:

    3-ethyl-1-[(3R,4R)-4-hydroxypyrrolidin-3-yl]urea: This compound has a hydroxyl group instead of a methoxy group, which can affect its reactivity and interactions.

    3-ethyl-1-[(3R,4R)-4-chloropyrrolidin-3-yl]urea: The presence of a chlorine atom can lead to different chemical and biological properties.

    3-ethyl-1-[(3R,4R)-4-aminopyrrolidin-3-yl]urea: The amino group can participate in additional hydrogen bonding and other interactions.

Properties

Molecular Formula

C8H18ClN3O2

Molecular Weight

223.70 g/mol

IUPAC Name

1-ethyl-3-[(3R,4R)-4-methoxypyrrolidin-3-yl]urea;hydrochloride

InChI

InChI=1S/C8H17N3O2.ClH/c1-3-10-8(12)11-6-4-9-5-7(6)13-2;/h6-7,9H,3-5H2,1-2H3,(H2,10,11,12);1H/t6-,7-;/m1./s1

InChI Key

DCBBSALQMAVJMY-ZJLYAJKPSA-N

Isomeric SMILES

CCNC(=O)N[C@@H]1CNC[C@H]1OC.Cl

Canonical SMILES

CCNC(=O)NC1CNCC1OC.Cl

Origin of Product

United States

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